molecular formula C20H15N3O4 B5707118 N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide

Cat. No. B5707118
M. Wt: 361.3 g/mol
InChI Key: SPXAXOXOQREILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide, commonly known as Boc-NHN-4-NO2-Ph, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of benzene and has a unique chemical structure that makes it a promising candidate for research in the fields of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of Boc-NHN-4-NO2-Ph involves the inhibition of enzymes that are involved in various biochemical pathways. This compound is a reversible inhibitor of carboxypeptidase A, which is an enzyme that plays a key role in the digestion of proteins. Boc-NHN-4-NO2-Ph binds to the active site of carboxypeptidase A, preventing the enzyme from breaking down proteins.
Biochemical and Physiological Effects:
Boc-NHN-4-NO2-Ph has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of carboxypeptidase A in a dose-dependent manner. Boc-NHN-4-NO2-Ph has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Boc-NHN-4-NO2-Ph in lab experiments is its specificity for carboxypeptidase A. This compound is a reversible inhibitor of carboxypeptidase A and does not inhibit other enzymes. However, one of the limitations of using Boc-NHN-4-NO2-Ph in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Boc-NHN-4-NO2-Ph. One area of research is the development of new drugs for the treatment of inflammatory diseases. Boc-NHN-4-NO2-Ph has been shown to have anti-inflammatory properties, which may make it a promising candidate for the development of new drugs. Another area of research is the study of the mechanism of action of Boc-NHN-4-NO2-Ph. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in various scientific research applications.

Synthesis Methods

The synthesis of Boc-NHN-4-NO2-Ph involves several steps. The first step is the protection of the amine group of 4-nitroaniline with a Boc (tert-butoxycarbonyl) group. This is followed by the reaction of the protected amine with 2-biphenylcarbonyl chloride to obtain Boc-NHN-Ph-2-COCl. The final step involves the reaction of Boc-NHN-Ph-2-COCl with sodium azide to obtain Boc-NHN-4-NO2-Ph. The synthesis of Boc-NHN-4-NO2-Ph requires careful attention to detail and the use of specialized equipment to ensure the purity of the final product.

Scientific Research Applications

Boc-NHN-4-NO2-Ph has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of biochemistry, where it has been used as a substrate for enzymes such as carboxypeptidase A. Boc-NHN-4-NO2-Ph has also been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c21-19(15-10-12-16(13-11-15)23(25)26)22-27-20(24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXAXOXOQREILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(biphenyl-2-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide

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